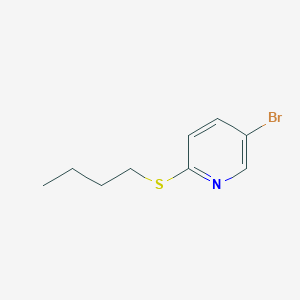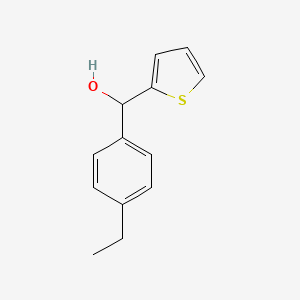![molecular formula C12H8F2OS B7871013 1-[5-(2,3-Difluorophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B7871013.png)
1-[5-(2,3-Difluorophenyl)thiophen-2-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[5-(2,3-Difluorophenyl)thiophen-2-yl]ethan-1-one is a fluorinated organic compound characterized by the presence of a thiophene ring substituted with a difluorophenyl group and an ethanone moiety
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling: This method involves the cross-coupling of a boronic acid derivative of 2,3-difluorophenyl with a thiophene-2-bromide or thiophene-2-iodide in the presence of a palladium catalyst and a base.
Direct Arylation: Direct arylation of thiophene-2-carboxaldehyde with 2,3-difluorophenylboronic acid under palladium catalysis can also be employed.
Industrial Production Methods: The industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. Continuous flow reactors and automated systems are often used to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The ethanone group can undergo oxidation to form carboxylic acids.
Reduction: Reduction of the ethanone group can yield the corresponding alcohol.
Substitution Reactions: The thiophene ring can undergo electrophilic substitution reactions, particularly at the 5-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for reduction.
Substitution: Electrophilic substitution typically requires strong acids like sulfuric acid (H₂SO₄).
Major Products Formed:
Oxidation: 1-[5-(2,3-Difluorophenyl)thiophen-2-yl]ethanoic acid.
Reduction: 1-[5-(2,3-Difluorophenyl)thiophen-2-yl]ethanol.
Substitution: Various substituted thiophenes depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: This compound is used as an intermediate in the synthesis of more complex fluorinated molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific biological pathways.
Industry: Its unique properties make it valuable in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism by which 1-[5-(2,3-Difluorophenyl)thiophen-2-yl]ethan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound's binding affinity and stability, making it effective in various biological processes.
Comparaison Avec Des Composés Similaires
3,5-Difluoroacetophenone: Similar in structure but lacks the thiophene ring.
2,3-Difluorophenylboronic Acid: Used in the synthesis of the target compound.
Thiophene-2-carboxaldehyde: A precursor in the direct arylation method.
Uniqueness: 1-[5-(2,3-Difluorophenyl)thiophen-2-yl]ethan-1-one is unique due to its combination of fluorinated phenyl and thiophene groups, which confer distinct chemical and biological properties compared to its similar compounds.
Propriétés
IUPAC Name |
1-[5-(2,3-difluorophenyl)thiophen-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2OS/c1-7(15)10-5-6-11(16-10)8-3-2-4-9(13)12(8)14/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAPEOUSFBTAET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C2=C(C(=CC=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






methylamine](/img/structure/B7870980.png)


![5-Bromo-2-[(2-methylpropyl)sulfanyl]pyridine](/img/structure/B7870996.png)
amine](/img/structure/B7870998.png)
amine](/img/structure/B7871004.png)


